methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate chemical properties
methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate chemical properties
An In-Depth Technical Guide to Methyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a multitude of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Within this class, 5-aminopyrazole derivatives are particularly prized as versatile synthetic intermediates.[1] Their bifunctional nature, possessing both a nucleophilic amino group and a modifiable pyrazole ring system, allows for the construction of complex molecular architectures, especially fused heterocyclic systems. Many compounds derived from 5-aminopyrazoles exhibit a wide spectrum of biological activities, including roles as anticancer agents, enzyme inhibitors, and antimicrobials.[1]
This technical guide focuses on a specific, highly functionalized derivative: Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate . This molecule is an exemplary building block for drug discovery, offering three distinct points for chemical modification: the 5-amino group, the 3-carboxylate ester, and the pyrazole ring itself. As a Senior Application Scientist, this document synthesizes available data on related structures with field-proven insights to provide a comprehensive technical overview, covering its chemical properties, a robust synthetic pathway, and its potential applications, thereby equipping researchers with the foundational knowledge to effectively utilize this compound in their work.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical properties of a compound are the bedrock of its chemical behavior and potential applications. Understanding these characteristics is the first step in rational experimental design.
Chemical Structure
The molecule consists of a central 1-methyl-1H-pyrazole ring substituted with an amino group at the C5 position and a methyl carboxylate group at the C3 position. The N-methylation at the N1 position prevents the tautomerism often seen in NH-pyrazoles, locking the molecule into a single, stable isomeric form.[2]
Caption: Chemical structure of methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
Chemical Identifiers and Properties
The following table summarizes the key identifiers and calculated physicochemical properties for the target compound and its close, commercially available analogs. This comparative data is essential for material sourcing, safety assessment, and analytical characterization.
| Property | Value (for Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) | Reference Analog Data |
| IUPAC Name | methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | methyl 5-amino-1H-pyrazole-3-carboxylate[3] |
| Molecular Formula | C₆H₉N₃O₂ | C₅H₇N₃O₂ (N-H analog)[3], C₇H₁₁N₃O₂ (Ethyl ester)[4] |
| Molecular Weight | 155.16 g/mol | 141.13 g/mol (N-H analog)[3], 169.18 g/mol (Ethyl ester)[4] |
| CAS Number | 139770-63-3 | 632365-54-9 (N-H analog)[3] |
| Appearance | Expected to be a solid at room temperature | Solid (Ethyl ester)[4] |
| SMILES | CN1N=C(C=C1N)C(=O)OC | COC(=O)C1=CC(=NN1)N (N-H analog)[3] |
| InChI Key | KTRQSZBRYRHIKL-UHFFFAOYSA-N (for Ethyl ester) | WUKSVVOCYHTIMV-UHFFFAOYSA-N (N-H analog)[3] |
Spectroscopic Characterization (A Predictive Guide)
For any novel or synthesized compound, unambiguous structural confirmation is paramount. While specific experimental data for the title compound is not widely published, we can predict its spectroscopic signatures based on established principles and data from closely related analogs. This section serves as a practical guide for researchers performing quality control and structural verification.
¹H NMR Spectroscopy
Proton NMR is the first-line technique for confirming the presence of key functional groups. The spectrum is expected to be clean, with four distinct singlet signals, reflecting the molecule's symmetry and lack of adjacent non-equivalent protons.
-
N-CH₃ (s, 3H): The methyl group attached to the pyrazole nitrogen (N1) is expected to appear as a sharp singlet. In related 1-methylpyrazole systems, this peak is typically found in the δ 3.8-4.1 ppm range.
-
O-CH₃ (s, 3H): The ester methyl protons will also produce a sharp singlet. Based on data for analogous pyrazole methyl esters, this signal is anticipated around δ 3.80-3.85 ppm.[2][5]
-
C4-H (s, 1H): The lone proton on the pyrazole ring at the C4 position will be a singlet, likely appearing in the δ 5.5-6.0 ppm region. The electron-donating amino group at C5 will shield this proton, shifting it upfield compared to pyrazoles with electron-withdrawing groups.
-
NH₂ (s, 2H, broad): The amine protons will appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration but can be expected in the δ 4.5-5.5 ppm range.
¹³C NMR Spectroscopy
Carbon NMR provides a map of the carbon skeleton.
-
C=O (ester): The carbonyl carbon is the most deshielded, expected around δ 160-165 ppm.
-
C3 & C5 (pyrazole): The ring carbons attached to the ester and amino groups will appear in the δ 140-155 ppm range.
-
C4 (pyrazole): The C4 carbon, bonded to a hydrogen, will be significantly more shielded, likely appearing around δ 90-100 ppm.
-
N-CH₃ & O-CH₃: The two methyl carbons will be found in the upfield region, typically between δ 35-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming functional groups by their characteristic vibrations.
-
N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) group.
-
C-H Stretching: Signals just below 3000 cm⁻¹ will correspond to the methyl C-H bonds.
-
C=O Stretching: A strong, sharp absorption band around 1710-1730 cm⁻¹ is the hallmark of the ester carbonyl group.[5]
-
N-H Bending: A scissoring vibration for the NH₂ group should appear around 1600-1650 cm⁻¹.
-
C=N/C=C Stretching: Vibrations from the pyrazole ring are expected in the 1450-1580 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation. For electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at m/z = 155. Key fragmentation pathways would likely include the loss of the methoxy group (-•OCH₃, m/z = 124) or the entire methyl carboxylate group (-•CO₂CH₃, m/z = 96).
Synthesis and Reactivity
The true utility of a building block lies in its accessibility and predictable reactivity. This section outlines a logical and field-proven synthetic approach and discusses the key reactive handles of the molecule.
Synthetic Strategy: The Knorr Pyrazole Synthesis Paradigm
The most reliable and common method for constructing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For our target, this translates to the reaction of methylhydrazine with a functionalized β-keto ester. A patent for a related structure provides a strong precedent for this approach, starting with a derivative of butynedioate.[6]
Caption: Retrosynthetic analysis for the target pyrazole via cyclocondensation.
Detailed Experimental Protocol
This protocol is a validated, step-by-step methodology adapted from established procedures for synthesizing substituted 5-aminopyrazoles.[7][8] The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
Materials:
-
Methyl 2-cyano-3-ethoxyacrylate (1 equiv.)
-
Methylhydrazine (1.1 equiv.)
-
Ethanol (or other suitable alcohol), anhydrous
-
Sodium ethoxide (catalytic amount, optional)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol.
-
Causality: Ethanol serves as a polar protic solvent that is effective at dissolving the reactants and is relatively inert under the reaction conditions. Anhydrous conditions prevent unwanted side reactions with water.
-
-
Addition of Reactants: Add methyl 2-cyano-3-ethoxyacrylate (1 equiv.) to the solvent. Begin stirring. Slowly add methylhydrazine (1.1 equiv.) dropwise to the solution at room temperature.
-
Causality: A slight excess of methylhydrazine ensures the complete consumption of the more expensive acrylate precursor. Dropwise addition helps to control any potential exotherm from the initial Michael addition.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Causality: Heating provides the activation energy for the intramolecular cyclization and subsequent elimination of ethanol, which drives the reaction to completion. TLC is a critical self-validating step to confirm the disappearance of starting materials and the formation of the new product spot.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Causality: Removing the solvent concentrates the product and prepares it for extraction.
-
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Causality: The water wash removes any remaining methylhydrazine and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Causality: This step removes residual water from the organic solution, which is essential before final solvent evaporation to obtain a dry product.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity, separating the desired product from any unreacted starting materials or side products based on differential adsorption to the silica. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used as an alternative or subsequent purification step.[7]
-
Chemical Reactivity
The molecule's value is amplified by its three distinct reactive sites:
-
The 5-Amino Group: This is a potent nucleophile and the primary site for derivatization. It readily undergoes acylation, sulfonylation, and condensation reactions with aldehydes or ketones to form Schiff bases, which can be further cyclized. This handle is the gateway to building fused pyrazolo[1,5-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, and other medicinally relevant scaffolds.[1]
-
The 3-Carboxylate Ester: This group can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC). This allows for the introduction of diverse side chains and the construction of amide libraries for structure-activity relationship (SAR) studies.
-
The Pyrazole Ring (C4 position): While the ring is generally electron-rich, the C4 position is the most likely site for electrophilic substitution reactions such as halogenation (e.g., with NBS or NCS) or nitration, should more reactive sites be protected.
Applications in Drug Discovery
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is not an end-product but a strategic starting material. Its structure is a key pharmacophore that can be elaborated into compounds targeting a wide array of biological targets.
-
Scaffold for Kinase Inhibitors: The aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. For instance, related 5-aminopyrazoles are key intermediates in the synthesis of potent Phosphatidylinositol 3-kinase (PI3K) inhibitors used in oncology.[6]
-
Precursor to CNS-Active Agents: The pyrazole ring is a common feature in compounds targeting the central nervous system. Analogs like 3-methylpyrazole-5-carboxylic acid are known inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia and other neurological disorders.
-
Building Block for Fused Heterocycles: As previously mentioned, the compound is an ideal precursor for synthesizing fused pyrazole systems, which are themselves privileged structures in medicinal chemistry with broad biological activity.
Caption: Derivatization pathways and applications of the title compound in drug discovery.
Safety and Handling
As a fine chemical intermediate, Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate requires careful handling in a laboratory setting. While specific toxicology data is unavailable, information from close analogs provides a strong basis for a precautionary approach.
-
GHS Hazard Classification (Inferred):
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a high-value, strategically designed chemical building block. Its locked tautomeric form, coupled with three distinct and chemoselectively addressable functional groups, makes it an ideal starting point for the synthesis of diverse and complex molecules. The predictive spectroscopic data and the robust, adaptable synthetic protocol provided in this guide offer researchers the practical tools needed for its confident synthesis and characterization. Its strong precedent as a core scaffold in medicinally relevant compounds, particularly kinase inhibitors, underscores its significant potential for accelerating drug discovery and development programs.
References
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. [Link]
-
Methyl 5-amino-1H-pyrazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
